molecular formula C18H13N3O2 B11400366 2-Methoxy-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline

2-Methoxy-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline

Cat. No.: B11400366
M. Wt: 303.3 g/mol
InChI Key: ZIWZBKMCMFYMTE-UHFFFAOYSA-N
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Description

2-Methoxy-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and oxadiazole. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The presence of both quinoline and oxadiazole moieties contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The oxadiazole ring can be reduced to form an amine derivative.

    Substitution: The phenyl group on the oxadiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) is a common method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Methoxy-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline involves its interaction with cellular targets, leading to the inhibition of key biological pathways. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exerting its anticancer effects . The compound may also interact with DNA or proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine
  • 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)-6-methoxyquinoline

Uniqueness

2-Methoxy-3-(5-phenyl-1,2,4-oxadiazol-3-yl)quinoline is unique due to the specific combination of the methoxy group, the phenyl-substituted oxadiazole ring, and the quinoline scaffold. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

3-(2-methoxyquinolin-3-yl)-5-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C18H13N3O2/c1-22-18-14(11-13-9-5-6-10-15(13)19-18)16-20-17(23-21-16)12-7-3-2-4-8-12/h2-11H,1H3

InChI Key

ZIWZBKMCMFYMTE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1C3=NOC(=N3)C4=CC=CC=C4

Origin of Product

United States

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